molecular formula C15H26N2O2 B13174247 Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

Cat. No.: B13174247
M. Wt: 266.38 g/mol
InChI Key: LJTPAFSSEODCRE-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a Boc-protected piperazine, is a privileged scaffold in the synthesis of biologically active molecules . The cyclopropyl substituents introduce significant steric and electronic constraints, which can be leveraged to fine-tune the metabolic stability, conformational flexibility, and binding affinity of target compounds. This reagent serves as a key synthetic intermediate and chiral building block for the development of novel therapeutic agents. Research applications include its use as a precursor for T cell activators in immuno-oncology and as a structural component in various pharmacologically active compounds. The stereochemistry of the 2 and 5 positions is critical for its function, making it invaluable for constructing complex molecules with high enantiomeric purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-9-12(10-4-5-10)16-8-13(17)11-6-7-11/h10-13,16H,4-9H2,1-3H3

InChI Key

LJTPAFSSEODCRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NCC1C2CC2)C3CC3

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclization and Functionalization

Method Overview:
This approach involves the cyclization of suitably substituted diamines or amino alcohols to form the piperazine ring, followed by esterification with tert-butyl groups.

Key Steps:

  • Preparation of the piperazine core:
    Starting from a diamine precursor such as 2,5-dichloropyridazine or 2,5-dichloropyridine derivatives, nucleophilic substitution reactions introduce the cyclopropyl groups at the 2 and 5 positions via nucleophilic attack with cyclopropylamine or cyclopropyl Grignard reagents.
  • Formation of the piperazine ring:
    Cyclization occurs through intramolecular nucleophilic substitution, often facilitated by heating or using a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

  • Esterification with tert-butyl groups:
    The free amino groups on the piperazine are protected or directly esterified using tert-butyl chloroformate or tert-butyl esters under basic conditions, such as triethylamine, in solvents like dichloromethane or tetrahydrofuran.

Representative Reaction:

Step Reagents & Conditions Purpose
Cyclopropyl substitution Cyclopropylamine, K₂CO₃, DMF, heat Introduce cyclopropyl groups at 2 and 5 positions
Ring closure Heating, base Form the piperazine ring
Esterification tert-Butyl chloroformate, base Attach tert-butyl ester at nitrogen

Route via Intermediate N-Substituted Piperazine Derivatives

Patent Disclosures:
One patent describes the synthesis of tert-butyl esters of piperazine derivatives via a multi-step process involving the formation of N-substituted piperazines, followed by esterification and cyclopropyl substitution.

  • Key Reaction:
    Starting from N-alkylated piperazine, cyclopropyl groups are introduced through nucleophilic addition or substitution reactions, followed by esterification with tert-butyl chloroformate or related reagents.

  • Advantages:
    This method allows for high regioselectivity and yields, with the possibility of introducing various substituents on the piperazine ring.

Reaction Conditions:

  • Use of polar aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Mild heating or room temperature conditions for substitution.
  • Use of bases like triethylamine or pyridine to facilitate ester formation.

Synthesis via Precursor Functionalization

Alternative Strategy:

  • Synthesize a precursor such as 2,5-dichloropyridazine , then perform nucleophilic substitution with cyclopropylamine to generate the di-cyclopropylpiperazine core.
  • Followed by esterification of the nitrogen atoms with tert-butyl chloroformate or tert-butyl esters under basic conditions.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Key Reactions Typical Conditions Yield & Purity References
Direct cyclization and esterification 2,5-dichloropyridazine derivatives, cyclopropylamine Nucleophilic substitution, ring closure, esterification DMF, K₂CO₃, reflux Moderate to high, >80% Patent CN103787971A, ChemicalBook
Intermediate-based synthesis N-alkylated piperazine, tert-butyl chloroformate Nucleophilic substitution, esterification Dichloromethane, pyridine, room temperature High Patent CA3087004A1
Precursor functionalization 2,5-dichloropyridine, cyclopropylamine Nucleophilic substitution, cyclization Polar aprotic solvents, mild heating Variable Literature and patents

Additional Considerations:

  • Reaction Optimization:
    Fine-tuning reaction temperatures, solvent polarity, and reagent equivalents can significantly improve yields and purity.

  • Purification Techniques:
    Column chromatography, recrystallization from suitable solvents (hexane, ethyl acetate), and filtration are standard purification steps.

  • Safety and Handling: Use of volatile reagents like tert-butyl chloroformate necessitates proper ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name (CAS No.) Substituents on Piperazine Ring Key Structural Differences Similarity Score Reference
Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate 2,5-dicyclopropyl Bulky cyclopropyl groups introduce strain N/A Target
(S)-tert-Butyl 2-methylpiperazine-1-carboxylate (960283-58-3) 2-methyl Smaller substituent, no ring strain 0.98
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (259808-67-8) 3,3-dimethyl Symmetric methyl groups at 3-position 0.96
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) 4-pyridinyl-thiadiazole Heteroaromatic substituent N/A
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (1240586-48-4) 2,5-dimethyl (stereospecific) Methyl groups with R,R configuration N/A

Key Observations :

  • Electronic Properties : The strained cyclopropane rings may enhance electrophilicity at adjacent positions, unlike the electron-donating methyl groups in analogs .
  • Stereochemistry : The (2R,5R)-dimethyl analog (CAS 1240586-48-4) highlights the importance of stereochemistry in biological activity, a factor that may also apply to the dicyclopropyl variant .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (Dicyclopropyl) (2R,5R)-Dimethyl Analog C11 (Pyridinyl-Thiadiazole)
Molecular Weight (g/mol) ~306 (estimated) 214.30 307.4 (from similar MSDS)
Solubility Lower (hydrophobic cyclopropane) Moderate (methyl groups) Low (aromatic substituents)
Melting/Boiling Point Data unavailable No data No data

Key Insights :

  • The dicyclopropyl substituents likely reduce aqueous solubility compared to methyl or pyridinyl-thiadiazole analogs, impacting formulation strategies in pharmaceutical applications .

Reactivity and Stability

  • Stability : The tert-butyl carboxylate group provides stability under basic and nucleophilic conditions but is cleavable under acidic conditions (e.g., TFA). Cyclopropyl groups may increase susceptibility to ring-opening under strong acids or oxidizing agents, as seen in tert-butyl alcohol’s reactivity with mineral acids .
  • Reactivity : Cyclopropane rings can participate in [2+1] cycloadditions or strain-release reactions, offering synthetic pathways distinct from methyl-substituted analogs .

Biological Activity

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological efficacy.

The molecular formula of this compound is C15H24N2O2C_{15}H_{24}N_2O_2 with a molecular weight of approximately 252.36 g/mol. The compound features a piperazine core substituted with two cyclopropyl groups and a tert-butyl ester, which contributes to its unique biological profile.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, studies have shown that piperazine derivatives can interact with neurotransmitter receptors and exhibit effects on the central nervous system (CNS) .

The compound's structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or as an antagonist at specific receptor sites, which could contribute to its therapeutic effects in anxiety and depression .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds. For instance:

  • Antidepressant Activity : In animal models, piperazine derivatives have demonstrated significant antidepressant-like effects when administered in controlled doses. These effects are believed to be mediated through serotonergic pathways .
  • Neuroprotective Effects : Some studies suggest that piperazine compounds may provide neuroprotection against oxidative stress, indicating their potential use in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its chemical structure. Key findings from SAR studies include:

  • Cyclopropyl Substitution : The presence of cyclopropyl groups has been linked to enhanced binding affinity at certain receptor sites compared to other aliphatic substitutions .
  • Tert-butyl Group : This bulky group increases lipophilicity, potentially improving membrane permeability and bioavailability .

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant properties. This compound was included in the screening and exhibited notable efficacy in reducing depressive behaviors in rodent models when compared to standard SSRIs .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine-based compounds against neurotoxicity induced by glutamate. This compound showed significant protective effects, suggesting its potential for treating conditions like Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedKey Findings
This compoundAntidepressantRodent modelsSignificant reduction in depressive behavior
Tert-butyl 2-methylpiperazine-1-carboxylateNeuroprotectiveGlutamate-induced toxicityProtective effects against neurotoxicity
PyridylpiperazinesAntibiotic potentiatorE. coliEnhanced activity against resistant strains

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